REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:20][C:21]([O:23][CH3:24])=[O:22]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:20][C:21]([O:23][CH3:24])=[O:22])[CH:8]=[CH:7]2)([O-:3])=[O:2] |f:1.2.3|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
1.023 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.686 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the mixture was reacted under MW irradiation for 1 hour at 100° C
|
Duration
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1 h
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Type
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FILTRATION
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Details
|
The insoluble inorganic salts were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the resulting crude was purified by flash chromatography on silica gel column (petroleum ether:ethyl acetate=8:2)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.54 mmol | |
AMOUNT: MASS | 830 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |